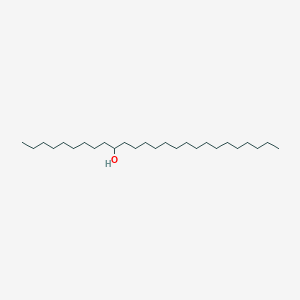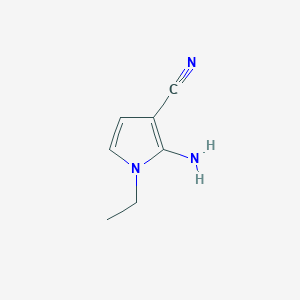
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound characterized by the presence of chlorine and sulfonyl groups attached to a cyclohexa-1,3,5-triene ring. This compound is notable for its isotopic labeling with carbon-13, which makes it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves multiple steps, starting from a suitably substituted benzene derivative. The chlorination and sulfonylation reactions are carried out under controlled conditions to ensure the selective introduction of chlorine and sulfonyl groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The use of isotopically labeled carbon-13 requires specialized facilities to incorporate the isotope efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the sulfonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: The compound’s isotopic labeling makes it useful in tracing metabolic pathways and studying enzyme interactions.
Medicine: It can be used in the development of diagnostic agents and therapeutic compounds.
Industry: The compound is employed in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The isotopic labeling with carbon-13 allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3-chlorosulfonylbenzoic acid: Similar in structure but lacks the isotopic labeling.
4-chloro-3-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a sulfonyl group.
4-chloro-3-nitrobenzoic acid: Features a nitro group instead of a sulfonyl group.
Uniqueness
The uniqueness of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which provides valuable insights into chemical and biological processes that are not possible with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
Eigenschaften
Molekularformel |
C7H4Cl2O4S |
|---|---|
Molekulargewicht |
261.03 g/mol |
IUPAC-Name |
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
LYBQQYNSZYSUMT-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(=O)O)S(=O)(=O)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)


![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)

